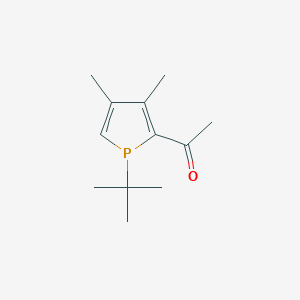
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is an organic compound that belongs to the class of phosphol compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of tert-butyl and dimethyl-substituted phosphol precursors under specific conditions. One common method includes the use of tert-butyl alcohol and dimethylphosphine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the phosphol ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of phosphol oxides.
Reduction: Formation of reduced phosphol derivatives.
Substitution: Formation of halogenated phosphol compounds.
Applications De Recherche Scientifique
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the phosphol ring.
Dimethylphosphine: Contains the dimethyl and phosphine groups but lacks the tert-butyl substitution.
tert-Butylacetophenone: Similar in having a tert-butyl group but differs in the overall structure and functional groups.
Uniqueness
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is unique due to its specific combination of tert-butyl, dimethyl, and phosphol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H19OP |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3 |
Clé InChI |
VZOIPDTZIDJMKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(C(=C1C)C(=O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




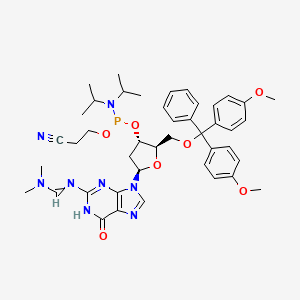
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
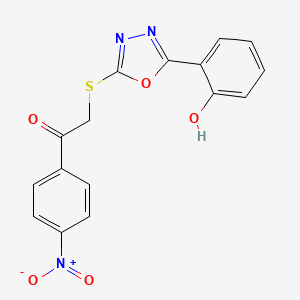
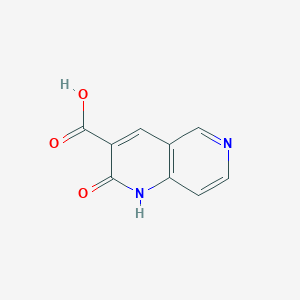
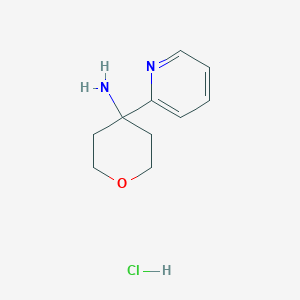


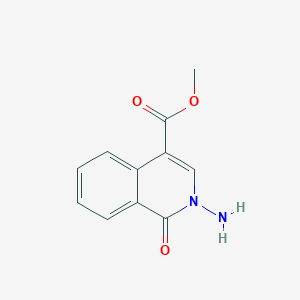
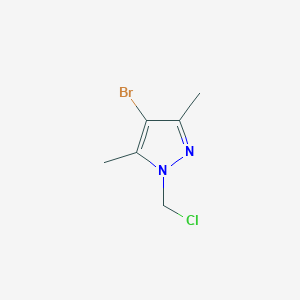
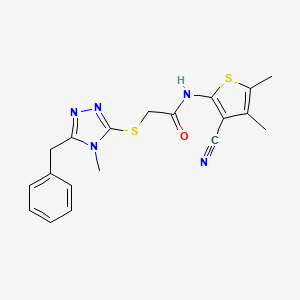
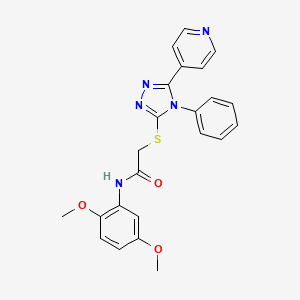
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
